molecular formula C15H16N4O B2841861 5-Phenyl-3-(4-prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole CAS No. 1645543-97-0

5-Phenyl-3-(4-prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole

Cat. No. B2841861
CAS RN: 1645543-97-0
M. Wt: 268.32
InChI Key: FEPWQUSKLIEQNR-UHFFFAOYSA-N
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Description

5-Phenyl-3-(4-prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole, also known as PPOP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in the medical field. PPOP belongs to the class of oxadiazole derivatives, which have been studied for their biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. In

Scientific Research Applications

Anticonvulsant Activity

  • Novel Limonene and Citral Based Oxadiazoles for Antiepileptic Activity : A study by Rajak et al. (2013) synthesized oxadiazoles with limonene and citral for potential antiepileptic applications. They conducted tests using electroshock and pentylenetetrazole models and investigated neurotoxicity through the rotorod test. The study aimed to understand the relationship between structure and anticonvulsant activity.

Tuberculostatic Activity

  • Tuberculostatic Activity of Oxadiazole Derivatives : Foks et al. (2004) explored the tuberculostatic potential of 1,3,4-oxadiazole and triazole derivatives in their study. They synthesized various compounds and tested them for their minimum inhibitory concentrations against tuberculosis, highlighting the importance of these compounds in addressing infectious diseases (Foks et al., 2004).

Pharmacological Evaluation

  • Selective 5-HT(1B/1D) Antagonists : Liao et al. (2000) synthesized and evaluated a series of oxadiazole analogues as potent and selective 5-HT(1B/1D) antagonists. These compounds showed promising pharmacological profiles, with potential applications in neuropsychiatric disorders (Liao et al., 2000).

Toxicity Assessment and Tumor Inhibition

  • Computational and Pharmacological Evaluation for Toxicity and Tumor Inhibition : Faheem (2018) conducted a study focusing on the computational and pharmacological evaluation of oxadiazole derivatives. They assessed toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, demonstrating the compound's potential in cancer research (Faheem, 2018).

Antimicrobial Evaluation

  • Synthesis and Antimicrobial Evaluation of Oxadiazole Derivatives : Gul et al. (2017) synthesized a new series of oxadiazole compounds and evaluated their antimicrobial and hemolytic activity. This study underscores the potential use of oxadiazole derivatives in developing new antimicrobial agents (Gul et al., 2017).

Anticancer Agents and Molecular Targets

  • Discovery of Apoptosis Inducers and Anticancer Agents : Cai et al. (2006) utilized a cell-based assay to identify small molecules, including oxadiazoles, that induce apoptosis. They discovered potential anticancer agents and identified molecular targets, showing the compound's relevance in cancer therapy (Cai et al., 2006).

properties

IUPAC Name

5-phenyl-3-(4-prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-2-8-18-9-11-19(12-10-18)15-16-14(20-17-15)13-6-4-3-5-7-13/h1,3-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPWQUSKLIEQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C2=NOC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-3-(4-prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole

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